

Application Notes and Protocols for Studying Nociception in Rats using FR122047

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Compound of Interest

Compound Name: FR122047

Cat. No.: B1210854

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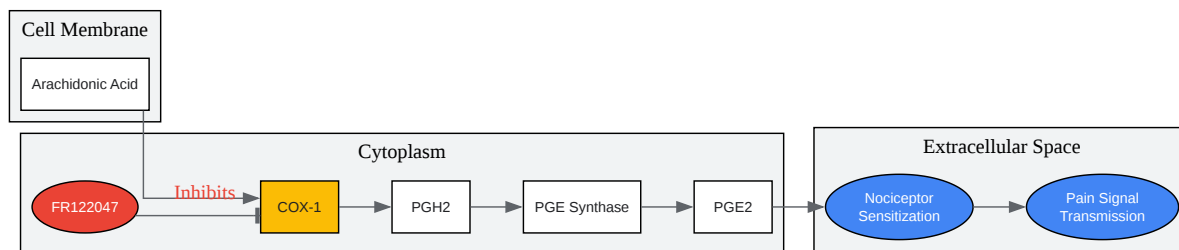
Introduction

FR122047 is a potent and highly selective inhibitor of cyclooxygenase-1 (COX-1), an enzyme responsible for the production of prostaglandins (PGs) that play a crucial role in various physiological and pathological processes, including nociception.[1][2] With an IC₅₀ value of 28 nM for human recombinant COX-1 and a selectivity of approximately 2,300-fold over COX-2, **FR122047** serves as a valuable pharmacological tool for investigating the specific role of COX-1 in pain signaling pathways.[1] These application notes provide detailed protocols for utilizing **FR122047** to study its analgesic effects in established rat models of chemical-induced nociception.

Mechanism of Action

FR122047 exerts its analgesic effects by selectively inhibiting the COX-1 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory and pain-sensitizing prostaglandins, most notably prostaglandin E₂ (PGE₂).[1] By reducing the synthesis of these prostaglandins at the site of injury or inflammation, **FR122047** effectively dampens the sensitization of peripheral nociceptors, thereby reducing the transmission of pain signals to the central nervous system.

Signaling Pathway



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FR122047 mechanism of action in nociception.

Data Presentation

Table 1: Analgesic Effect of FR122047 in the Rat Formalin Test

Treatment Group	Dose (mg/kg, p.o.)	Nociceptive Score (Phase 2: 10-60 min)	% Inhibition
Vehicle	-	150.5 ± 10.2	-
FR122047	3.2	115.8 ± 12.5*	23.1
FR122047	10	85.3 ± 9.8	43.3
FR122047	32	55.1 ± 7.6	63.4
FR122047	100	35.8 ± 6.1	76.2
Indomethacin	10	28.9 ± 5.4	80.8

*p<0.05, **p<0.01 vs. Vehicle. Data extracted from Ochi et al., 2000.[1]

Table 2: Effect of FR122047 on Acetic Acid-Induced Writhing in Mice

Treatment Group	Dose (mg/kg, p.o.)	Number of Writhes	% Inhibition
Vehicle	-	35.4 ± 2.1	-
FR122047	1	25.1 ± 2.5*	29.1
FR122047	3.2	18.7 ± 2.2	47.2
FR122047	10	10.2 ± 1.8	71.2
FR122047	32	4.5 ± 1.1**	87.3

*p<0.05, **p<0.01 vs. Vehicle. Data extracted from Ochi et al., 2000.[1]

Experimental Protocols

Formalin-Induced Nociception in Rats

This model induces a biphasic nociceptive response and is useful for differentiating between analgesic mechanisms. The early phase (0-10 minutes) is characterized by acute neurogenic pain, while the late phase (10-60 minutes) involves an inflammatory pain component.[3][4]

FR122047 is primarily effective in the late phase, consistent with its anti-inflammatory mechanism.[1]

Materials:

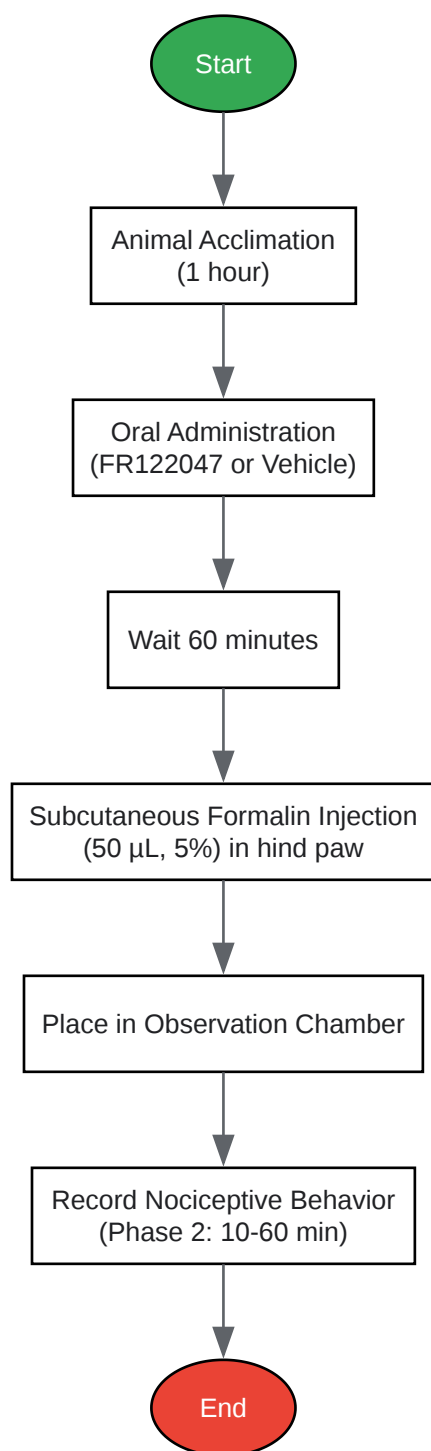
- Male Sprague-Dawley rats (180-220 g)
- **FR122047**
- Vehicle (e.g., 0.5% methylcellulose)
- Formalin solution (5% in saline)
- Oral gavage needles
- Observation chambers with a clear floor

- Timer

Procedure:

- Animal Acclimation: Acclimate rats to the experimental environment for at least 1 hour before testing.
- Drug Administration: Administer **FR122047** or vehicle orally (p.o.) at the desired doses (e.g., 3.2, 10, 32, 100 mg/kg) 60 minutes before the formalin injection.[\[1\]](#)
- Formalin Injection: Inject 50 μ L of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[\[4\]](#)
- Observation: Immediately place the rat in the observation chamber.
- Nociceptive Scoring: Record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw during the second phase of the test (10-60 minutes post-formalin injection).[\[1\]](#)[\[5\]](#)

Experimental Workflow:



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Workflow for the rat formalin test.

Acetic Acid-Induced Writhing in Mice

This visceral pain model is highly sensitive to peripherally acting analgesics.[6][7][8]

Intraperitoneal injection of acetic acid induces the release of endogenous mediators, including prostaglandins, which stimulate nociceptors and cause characteristic abdominal constrictions (writhes).[9]

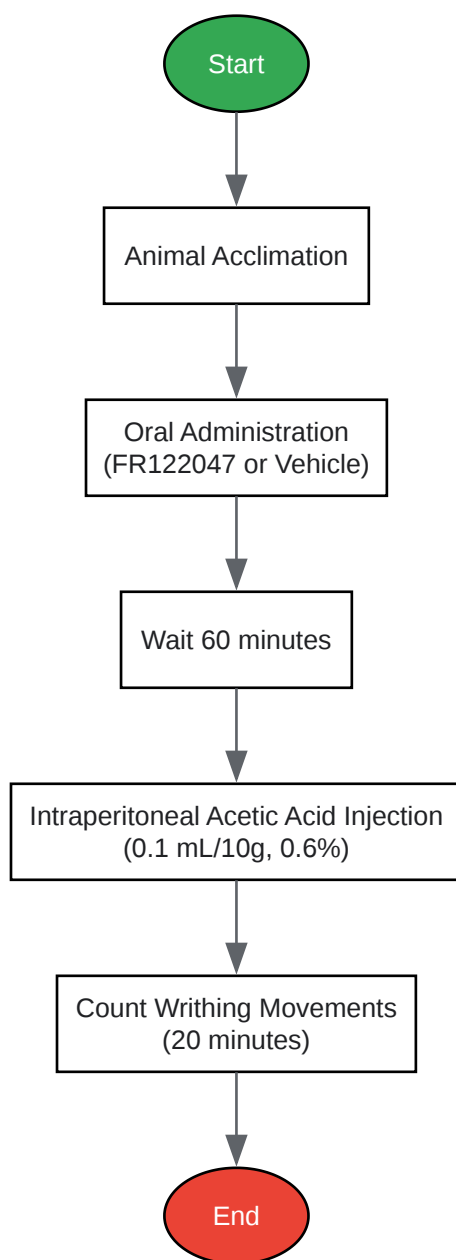
Materials:

- Male ICR mice (20-25 g)
- **FR122047**
- Vehicle (e.g., 0.5% methylcellulose)
- Acetic acid solution (0.6% in saline)
- Oral gavage needles
- Observation chambers

Procedure:

- Animal Acclimation: Acclimate mice to the experimental environment.
- Drug Administration: Administer **FR122047** or vehicle orally (p.o.) at the desired doses (e.g., 1, 3.2, 10, 32 mg/kg) 60 minutes before the acetic acid injection.[1]
- Acetic Acid Injection: Inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally.[6]
- Observation and Scoring: Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 20 minutes.[1][10]

Experimental Workflow:



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Workflow for the mouse acetic acid writhing test.

Conclusion

FR122047 is a valuable research tool for elucidating the role of COX-1 in nociceptive pathways. The protocols outlined in these application notes provide a framework for reliably assessing the analgesic properties of this compound in preclinical models of pain. The dose-dependent efficacy of **FR122047** in both the formalin and acetic acid-induced writhing tests

highlights the significant contribution of COX-1-mediated prostaglandin synthesis to chemical-induced pain. Researchers can adapt these protocols to further investigate the specific mechanisms of COX-1 in various pain states and to evaluate the therapeutic potential of selective COX-1 inhibitors.

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